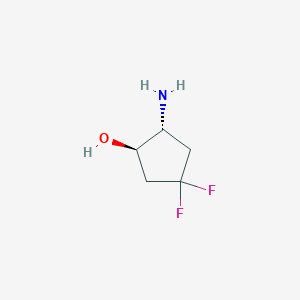
(1R,2R)-2-Amino-4,4-difluorocyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Amino-4,4-difluorocyclopentan-1-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with an amino group and two fluorine atoms, making it a valuable building block for synthesizing complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Amino-4,4-difluorocyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Fluorination: Introduction of fluorine atoms at the 4-position using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: Introduction of the amino group at the 2-position through nucleophilic substitution or reductive amination.
Resolution: Separation of the desired (1R,2R) enantiomer from the racemic mixture using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-Amino-4,4-difluorocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amino group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentane derivatives
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Amino-4,4-difluorocyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing antiviral and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of (1R,2R)-2-Amino-4,4-difluorocyclopentan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the chiral center and fluorine atoms.
Pathways Involved: Modulation of enzymatic activity and signaling pathways through binding interactions, leading to altered biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A chiral diamine with applications in asymmetric synthesis.
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Used in enantioselective catalysis and chiral recognition.
(1R,2R)-1,2-Diaminocyclohexane: Employed in the synthesis of chiral ligands and catalysts .
Uniqueness
(1R,2R)-2-Amino-4,4-difluorocyclopentan-1-ol is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Eigenschaften
IUPAC Name |
(1R,2R)-2-amino-4,4-difluorocyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-3(8)4(9)2-5/h3-4,9H,1-2,8H2/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDGQJFAPODFAK-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(F)F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CC1(F)F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1902951-20-5 |
Source


|
| Record name | rac-(1R,2R)-2-amino-4,4-difluorocyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2880208.png)
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2880209.png)
![2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2880210.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2880211.png)

![2-(furan-2-yl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2880219.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2880220.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2880222.png)


![N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2880227.png)
![N-(3-chlorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2880228.png)
